Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate
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Overview
Description
Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with ethyl 4-formylbenzoate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate can be compared with similar compounds such as:
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: This compound has a similar structure but with different substituents on the aromatic rings, leading to distinct chemical properties and applications.
Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: Another fluorinated compound with different functional groups, used in various chemical and biological studies.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c1-2-25-18(24)13-5-9-15(10-6-13)21-17(23)16(22)20-11-12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDQRXSCKUUQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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